molecular formula C18H34O6Si2 B8703564 1,4-PHENYLENEBIS(TRIETHOXYSILANE) CAS No. 151980-62-0

1,4-PHENYLENEBIS(TRIETHOXYSILANE)

Cat. No.: B8703564
CAS No.: 151980-62-0
M. Wt: 402.6 g/mol
InChI Key: JIOGKDWMNMIDEY-UHFFFAOYSA-N
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Description

Significance of Organosilicon Chemistry in Contemporary Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable tool in modern science and technology. wikipedia.org The unique characteristics of the silicon-carbon bond, coupled with the ability of silicon to form strong bonds with oxygen, provide a foundation for materials with a remarkable combination of organic and inorganic properties. elte.hu Initially explored for the production of silicones, the applications of organosilicon compounds have expanded dramatically, now encompassing fields as diverse as electronics, medicine, and sustainable chemistry. sbfchem.comcfsilicones.com

Contemporary research in organosilicon chemistry is focused on several key areas. cfsilicones.com These include the development of novel synthetic methods that are more efficient and environmentally friendly, the creation of new materials with enhanced thermal stability and conductivity for applications in nanotechnology and electronics, and the exploration of biocompatible organosilicon materials for use in medical implants and drug delivery systems. cfsilicones.com The versatility of organosilicon compounds allows for the fine-tuning of material properties at the molecular level, a critical aspect in the design of next-generation materials. rsc.org

Evolution of Hybrid Organic-Inorganic Materials Utilizing Silanes

The development of hybrid organic-inorganic materials represents a significant milestone in materials science, merging the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) within a single composite. researchgate.net The use of silanes as coupling agents has been instrumental in this evolution. nih.gov Silanes, particularly those with hydrolyzable groups like alkoxy groups, can form robust siloxane (Si-O-Si) networks through sol-gel processes, creating a stable inorganic framework. nih.govmdpi.com

Early hybrid materials often involved simple physical mixing of organic and inorganic components. However, the advent of functionalized silanes has enabled the creation of chemically bonded hybrids, where the organic and inorganic phases are linked at the molecular level. nasa.govnasa.gov This molecular-level integration leads to materials with superior homogeneity, enhanced interfacial adhesion, and unprecedented properties that are not achievable with conventional composites. nasa.gov The ability to tailor the organic component allows for the introduction of specific functionalities, such as optical, electronic, or biological activity, into the inorganic matrix.

Conceptual Framework: 1,4-PHENYLENEBIS(TRIETHOXYSILANE) as a Bifunctional Building Block

Within the vast library of organosilane precursors, 1,4-phenylenebis(triethoxysilane) emerges as a quintessential bifunctional building block. Its structure is characterized by a rigid phenylene (benzene ring) core flanked by two triethoxysilane (B36694) groups. americanelements.com This unique architecture imparts a dual functionality that is highly advantageous in materials synthesis.

The "bifunctional" nature of this molecule refers to the distinct roles played by its constituent parts. mdpi.comresearchgate.net The triethoxysilyl groups at either end of the molecule are reactive moieties. wikipedia.org Through hydrolysis and condensation reactions, characteristic of sol-gel chemistry, these groups can polymerize to form a three-dimensional cross-linked polysilsesquioxane network. mdpi.com This inorganic network provides structural integrity, thermal stability, and chemical resistance to the resulting material.

Simultaneously, the central phenylene ring acts as a rigid, organic bridging unit. This organic component is not merely a passive linker; it is an integral part of the material's architecture, influencing its porosity, mechanical properties, and electronic characteristics. The defined geometry of the phenylene bridge allows for the creation of materials with highly ordered, periodic structures at the nanoscale, a key feature of advanced materials like periodic mesoporous organosilicas (PMOs). The ability to precisely control the structure and functionality at the molecular level makes 1,4-phenylenebis(triethoxysilane) a powerful tool for the bottom-up fabrication of novel materials with tailored properties. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151980-62-0

Molecular Formula

C18H34O6Si2

Molecular Weight

402.6 g/mol

IUPAC Name

triethoxy-(2-triethoxysilylphenyl)silane

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3

InChI Key

JIOGKDWMNMIDEY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1,4 Phenylenebis Triethoxysilane and Its Derivatives

Direct Synthesis Routes for 1,4-PHENYLENEBIS(TRIETHOXYSILANE)

The direct formation of the silicon-carbon bonds on the phenylene ring is a critical step in the synthesis of 1,4-phenylenebis(triethoxysilane). Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Analogs)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the formation of carbon-carbon bonds and can be adapted for the synthesis of organosilanes. libretexts.orgnih.gov This methodology typically involves the reaction of a dihaloarene with a silylborane reagent in the presence of a palladium catalyst and a base. For the synthesis of 1,4-phenylenebis(triethoxysilane), a plausible route would involve the reaction of 1,4-dibromobenzene (B42075) with a triethoxysilylborane derivative. The general mechanism for Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netyoutube.commit.edu

While direct literature on the Suzuki-Miyaura synthesis of 1,4-phenylenebis(triethoxysilane) is not abundant, the principles of this reaction are well-established for creating aryl-silicon bonds. nih.govnih.gov The versatility of this method allows for the potential synthesis of various substituted derivatives by using appropriately functionalized starting materials. researchgate.net

Rhodium(I)-Catalyzed Arylsilylation Reactions

Rhodium(I) complexes have been shown to catalyze the arylsilylation of various substrates. rsc.org These reactions offer an alternative to palladium-catalyzed methods. For instance, rhodium(I) can catalyze the N-arylation of arylazocarboxylates with arylboronic acids, demonstrating its capability in forming aryl-heteroatom bonds. rsc.org While direct application to the synthesis of 1,4-phenylenebis(triethoxysilane) needs further investigation, rhodium-catalyzed processes are known for their unique reactivity and selectivity profiles. nih.gov

Multi-Step Synthetic Sequences for Functionalized Variants

The synthesis of functionalized derivatives of 1,4-phenylenebis(triethoxysilane) often requires multi-step sequences. youtube.comyoutube.comenamine.net These strategies allow for the introduction of specific chemical groups onto the phenylene ring or the modification of the triethoxysilyl groups. For example, a synthetic route could begin with a substituted benzene (B151609) derivative, which is then subjected to a series of reactions to introduce the silyl (B83357) groups. youtube.comyoutube.com An alternative approach involves the functionalization of a pre-formed arylsilane. nih.gov

A representative multi-step synthesis could involve:

Electrophilic Aromatic Substitution: Introducing functional groups like nitro or acyl groups onto a benzene ring. youtube.com

Functional Group Interconversion: Modifying the introduced groups, for instance, reducing a nitro group to an amine. youtube.comyoutube.com

Silylation: Introducing the triethoxysilyl groups via reactions like Grignard reactions with tetraethoxysilane or through transition metal-catalyzed cross-coupling.

For example, the synthesis of 1-((4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione was achieved in a three-step sequence starting from 2-(4-bromophenyl)propene, demonstrating the feasibility of creating complex functionalized silanes. nih.gov

Reaction Mechanisms in Functionalization and Derivatization

The utility of 1,4-phenylenebis(triethoxysilane) lies in its ability to undergo further chemical transformations, primarily through the reactivity of its triethoxysilyl groups.

Hydrolysis and Polycondensation Pathways in Sol-Gel Systems

The most significant reactions of 1,4-phenylenebis(triethoxysilane) are hydrolysis and polycondensation, which form the basis of the sol-gel process. mdpi.com This process transforms the monomeric silane (B1218182) into a three-dimensional polysilsesquioxane network. uni-wuppertal.de

Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atoms react with water to form silanol (B1196071) groups (-Si-OH) and ethanol. gelest.comnih.govresearchgate.net This reaction is typically catalyzed by an acid or a base. unm.eduresearchgate.net The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of co-solvents. researchgate.netunm.eduresearchgate.net

Condensation: The newly formed silanol groups can then react with each other (self-condensation) or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol, respectively. uni-wuppertal.denih.gov This step leads to the formation of oligomers and eventually a cross-linked gel. uni-saarland.deosti.gov

The structure of the final material is heavily dependent on the reaction conditions. Acid catalysis generally leads to faster hydrolysis and slower condensation, resulting in more linear or weakly branched polymers. unm.eduresearchgate.net Conversely, base catalysis promotes faster condensation, leading to more highly branched, particulate structures. unm.edu

A 29Si NMR study of the hydrolysis of 1,4-bis(triethoxysilyl)benzene (B1313312) revealed that the hydrolysis of one triethoxysilyl group influences the reactivity of the other, with one group hydrolyzing preferentially. elsevierpure.com This intramolecular interaction affects the distribution of hydrolyzed species in the early stages of the sol-gel process.

CatalystEffect on HydrolysisEffect on CondensationResulting Structure
Acid FastSlowLinear or weakly branched polymers unm.eduresearchgate.net
Base SlowFastHighly branched, colloidal particles unm.edu

Oxidation and Reduction Transformations

The phenylene ring within the 1,4-phenylenebis(triethoxysilane) structure can potentially undergo oxidation and reduction reactions, although this is less common than the hydrolysis and condensation of the silyl groups. The stability of the Si-C bond generally preserves the phenylene bridge during these transformations. rsc.org However, under specific conditions, the aromatic ring could be modified. For instance, catalytic oxidation could introduce hydroxyl groups, or reduction could saturate the ring, though these transformations are not standard for this compound.

Nucleophilic Substitution and Functional Group Interconversions

The derivatization of 1,4-phenylenebis(triethoxysilane) through nucleophilic substitution and functional group interconversions (FGI) offers a versatile platform for creating novel materials. While the core phenylene group is generally resistant to direct nucleophilic aromatic substitution unless activated, the triethoxysilyl groups are susceptible to hydrolysis and can be exchanged. However, most functional group transformations are directed at the aromatic ring, requiring initial modifications to introduce reactive sites.

Functional group interconversion is a key strategy in organic synthesis that involves converting one functional group into another. ub.eduyoutube.comfiveable.me This approach allows for the synthesis of complex molecules from more readily available starting materials. youtube.com Common interconversions include the transformation of alcohols to alkyl halides or sulfonates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.eduscribd.comvanderbilt.edu

For a molecule like 1,4-phenylenebis(triethoxysilane), derivatization would typically begin with electrophilic substitution on the benzene ring (e.g., nitration or halogenation) to install a functional group that can then undergo nucleophilic substitution or further interconversion. For instance, a nitro group could be reduced to an amine, which can then be converted into a variety of other functionalities. Similarly, a halogenated derivative could participate in cross-coupling reactions.

The table below illustrates potential functional group interconversions that could be adapted for derivatives of 1,4-phenylenebis(triethoxysilane), based on established organic chemistry principles. ub.eduvanderbilt.edu

Starting Group (on Phenyl Ring)Reagent(s)Resulting GroupReaction Type
-NO₂H₂, Pd/C-NH₂Reduction
-BrNaN₃-N₃Nucleophilic Substitution
-OHTsCl, pyridine-OTsSulfonate Ester Formation
-OTsNaCN-CNNucleophilic Substitution
-COOHSOCl₂, then R₂NH-CONR₂Amide Formation

It is crucial to select reaction conditions that are compatible with the triethoxysilyl groups, which are sensitive to both acidic and basic hydrolysis. gelest.com Anhydrous conditions and non-nucleophilic bases are often required to prevent the cleavage of the silicon-oxygen bonds.

Click Chemistry Approaches for Derivatization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the derivatization of complex molecules like 1,4-phenylenebis(triethoxysilane). interchim.fr The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. interchim.frnih.gov

To utilize click chemistry, 1,4-phenylenebis(triethoxysilane) must first be functionalized with either an azide (B81097) or a terminal alkyne group. This can be achieved through standard synthetic transformations. For example, a bromo-substituted phenylenebis(triethoxysilane) could be converted to an azide derivative via nucleophilic substitution with sodium azide. Alternatively, an amino-functionalized version could be diazotized and converted to an azide. An alkyne handle could be installed using Sonogashira coupling with a protected acetylene (B1199291) derivative.

Once the azide- or alkyne-functionalized 1,4-phenylenebis(triethoxysilane) is prepared, it can be "clicked" with a wide variety of molecules containing the complementary functional group. This allows for the covalent attachment of polymers, biomolecules, fluorescent dyes, and other moieties.

The table below outlines a hypothetical two-step process for the click chemistry derivatization of 1,4-phenylenebis(triethoxysilane).

StepDescriptionStarting MaterialReagentProduct
1FunctionalizationBromo-1,4-phenylenebis(triethoxysilane)Sodium Azide (NaN₃)Azido-1,4-phenylenebis(triethoxysilane)
2Click ReactionAzido-1,4-phenylenebis(triethoxysilane)Alkyne-containing molecule, Cu(I) catalystTriazole-linked derivative

This modular approach provides a powerful tool for creating highly functionalized materials with tailored properties for applications in areas such as hybrid organic-inorganic composites, surface modification, and biomedical devices. nih.govbeilstein-journals.org

Industrial Optimization and Scalability of Synthesis

The industrial production of 1,4-phenylenebis(triethoxysilane) requires a synthetic route that is not only efficient and high-yielding but also cost-effective and scalable. While specific industrial processes are often proprietary, the synthesis likely involves the reaction of a 1,4-dihalobenzene with magnesium to form a di-Grignard reagent, which is then reacted with tetraethoxysilane (TEOS).

Key factors for the industrial optimization and scalability of this synthesis include:

Raw Material Cost and Availability: The primary starting materials, such as 1,4-dibromobenzene or 1,4-dichlorobenzene (B42874) and TEOS, must be readily available at a commercial scale and at a price point that makes the final product economically viable.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is critical for maximizing yield and minimizing byproducts. For Grignard-based routes, strict control of anhydrous conditions is necessary to prevent quenching of the Grignard reagent and hydrolysis of the triethoxysilyl groups.

Catalyst Efficiency and Cost: If a catalytic process is used, the efficiency, cost, and lifespan of the catalyst are major considerations. For example, in syntheses involving cross-coupling reactions, the choice of a palladium or other transition metal catalyst and appropriate ligands is crucial.

Process Safety: The safe handling of pyrophoric reagents like magnesium and potentially flammable solvents like THF on a large scale is a primary concern. The process must be designed to manage heat generation and potential hazards.

Purification: The development of an efficient and scalable purification method, such as vacuum distillation, is necessary to achieve the high purity (e.g., 96%) required for many applications. sigmaaldrich.com The boiling point of 1,4-phenylenebis(triethoxysilane) is reported to be 130-133 °C at 0.5 mmHg, which is suitable for vacuum distillation. sigmaaldrich.com

Waste Management: A scalable process must include a strategy for the management and disposal of any waste streams in an environmentally responsible and cost-effective manner.

The availability of 1,4-phenylenebis(triethoxysilane) from various chemical suppliers in bulk quantities suggests that scalable and optimized industrial production methods have been successfully implemented. gelest.combldpharm.com This compound is a key precursor for periodic mesoporous organosilicas (PMOs), and its production in varying concentrations can influence the morphology of the resulting nanomaterials. researchgate.net

The following table summarizes key aspects of the industrial synthesis and scalability of 1,4-phenylenebis(triethoxysilane).

ParameterIndustrial ConsiderationExample/Relevance
Synthesis Route Grignard reaction or hydrosilylationReaction of 1,4-dihalobenzene Grignard with TEOS
Raw Materials 1,4-dihalobenzene, Magnesium, TEOSCost and purity of starting materials directly impact final product cost and quality.
Solvent Anhydrous ethers (e.g., THF)Solvent recovery and recycling are important for cost and environmental reasons.
Purification Vacuum DistillationHigh boiling point allows for effective purification from lower-boiling impurities.
Packaging & Storage Under inert gas (e.g., Nitrogen)The compound is sensitive to moisture. gelest.com

Advanced Characterization Techniques for Structural Elucidation and Material Analysis

Spectroscopic Analysis of 1,4-PHENYLENEBIS(TRIETHOXYSILANE) and Derived Materials

Spectroscopic analysis is fundamental to understanding the molecular and network structure of 1,4-phenylenebis(triethoxysilane) and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) offer complementary information on the atomic-level environment and chemical bonding within the material.

NMR spectroscopy is an indispensable tool for the structural elucidation of organosilane compounds. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides unambiguous information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify and confirm the organic portions of the 1,4-phenylenebis(triethoxysilane) molecule. The spectrum provides information on the protons of the central phenylene ring and the ethoxy groups attached to the silicon atoms. Due to the molecule's symmetry, a simple spectrum is expected.

The protons on the phenylene ring, being chemically equivalent, are expected to produce a single signal. The ethoxy group protons will appear as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. chemicalbook.comchemicalbook.com The integration of these signals confirms the ratio of protons in the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) This table is interactive. Click on the headers to sort.

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl (Ar-H) ~7.5 - 7.8 Singlet (s)
Methylene (-OCH₂) ~3.9 Quartet (q)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of 1,4-phenylenebis(triethoxysilane). In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a distinct signal. rsc.org

For 1,4-phenylenebis(triethoxysilane), two signals are expected for the aromatic ring: one for the silicon-bound (ipso) carbons and one for the proton-bound (CH) carbons. The ethoxy groups will also show two distinct signals corresponding to the methylene (-OCH₂) and methyl (-CH₃) carbons. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) This table is interactive. Click on the headers to sort.

Carbon Expected Chemical Shift (δ, ppm)
Aromatic (C-Si) ~135 - 140
Aromatic (C-H) ~128 - 134
Methylene (-OCH₂) ~58

Silicon-29 (²⁹Si) NMR is a powerful technique for directly probing the silicon environment and is particularly crucial for tracking the hydrolysis and condensation reactions during sol-gel processing. rsc.org The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of bridging oxygen atoms (siloxane bonds) attached to it.

In the monomeric 1,4-phenylenebis(triethoxysilane), the silicon atoms are in a T⁰ environment (zero bridging oxygens). As hydrolysis and condensation proceed, T¹ (one siloxane bond), T² (two siloxane bonds), and fully condensed T³ (three siloxane bonds) species are formed, each resonating at a distinct chemical shift range. This allows for the quantitative analysis of the degree of condensation in the resulting material. rsc.orgresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orgnanalysis.com The DEPT-135 experiment is particularly useful. In a DEPT-135 spectrum:

CH₃ groups appear as positive peaks.

CH₂ groups appear as negative (inverted) peaks.

CH groups appear as positive peaks.

Quaternary carbons (including the C-Si carbon) are not observed. libretexts.org

This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum. For 1,4-phenylenebis(triethoxysilane), a DEPT-135 spectrum would show positive signals for the aromatic C-H and the ethoxy methyl carbons, and a negative signal for the ethoxy methylene carbons, thus verifying their identity. libretexts.orglibretexts.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups present in a molecule. These techniques are highly effective for characterizing the precursor and monitoring the chemical changes during the formation of derived materials. nih.govrsc.org

For 1,4-phenylenebis(triethoxysilane), vibrational spectra are dominated by bands corresponding to the phenyl ring, the Si-O-C linkages, and the C-H bonds of the ethoxy groups. researchgate.net During the sol-gel process, the disappearance of Si-O-C bands and the appearance of broad Si-O-Si (siloxane) and Si-OH (silanol) bands can be monitored to follow the hydrolysis and condensation reactions. nih.govnih.gov

Table 3: Key Vibrational Bands for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) and its Derived Siloxane Materials This table is interactive. Click on the headers to sort.

Wavenumber (cm⁻¹) Assignment Description
~3070 C-H stretch Aromatic C-H vibrations of the phenyl ring. researchgate.net
~2975, ~2885 C-H stretch Asymmetric and symmetric stretching of C-H in ethoxy groups. researchgate.net
~1590 C=C stretch Aromatic ring skeletal vibration. researchgate.net
~1430 C-H deformation In-plane bending of aromatic C-H. researchgate.net
~1100 - 1000 Si-O-Si stretch Asymmetric stretching of siloxane network, indicates condensation. nih.gov
~1080 Si-O-C stretch Stretching of the silicon-oxygen-carbon bond in the ethoxy group. researchgate.net
~960 Si-OH stretch Stretching of silanol (B1196071) groups, indicates hydrolysis. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the characteristic vibrations of bonds within a molecule. In the analysis of silane (B1218182) coupling agents like phenyltriethoxysilane, which shares structural similarities with 1,4-phenylenebis(triethoxysilane), specific spectral regions are of interest. researchgate.net The presence of phenyl groups is confirmed by absorption peaks in the range of 3140-3010 cm⁻¹, corresponding to the C-H stretching vibrations in the aromatic ring. researchgate.net Other key vibrations include those for the Si-C bond and C-C bonds within the phenyl ring. researchgate.net

During the hydrolysis and condensation reactions that form sol-gels, FT-IR spectroscopy can monitor the transformation of the silane. The decrease in the intensity of bands associated with the ethoxy groups and the appearance of broad bands corresponding to Si-O-Si and Si-OH linkages provide evidence of the reaction progress. For instance, a significant decrease in the signal for isolated SiOH groups (around 3740 cm⁻¹) and an increase in the intensity of the CH-IR band (3000-2800 cm⁻¹) can indicate the grafting of the silane onto a silica (B1680970) surface. utwente.nl

Table 1: Characteristic FT-IR Absorption Bands for Phenyl Silanes

Wavenumber Range (cm⁻¹)AssignmentReference
3140-3010C-H stretching in phenyl group researchgate.net
3074, 3052Asymmetric and symmetric C-H stretching in aromatic ring researchgate.net
1593C-H vibration in aromatic ring researchgate.net
1427C-C vibration in aromatic ring researchgate.net
1126Si-C vibration in aromatic ring researchgate.net
1027, 994C₆H₆ ring deformation researchgate.net
734, 692C-H bending in aromatic ring researchgate.net
3740Isolated Si-OH stretching utwente.nl
3000-2800C-H stretching utwente.nl
~2580SH band (if applicable) utwente.nl

This table is generated based on data from analogous phenyl silane compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly sensitive to non-polar bonds. It is a valuable tool for the express analysis of alkoxysilanes like triethoxysilane (B36694) and tetraethoxysilane, which are related to the target compound. ejournal.by The analysis of Raman spectra involves interpreting spectral bands based on characteristic group frequencies. researchgate.netejournal.by This technique can be used for real-time control of technological processes, such as monosilane synthesis, by analyzing by-products. ejournal.by The Raman spectrum serves as a unique molecular "fingerprint," allowing for the identification and differentiation of various compounds. researchgate.net Under ultrahigh vacuum conditions, tip-enhanced Raman spectroscopy (TERS) can even provide spectra of single molecules with high resolution. aps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. youtube.com For organic compounds, the most significant absorptions are typically based on the transitions of n or π electrons to a π* excited state, which occur in the 200-700 nm range. uomustansiriyah.edu.iq

In molecules with aromatic rings, such as 1,4-phenylenebis(triethoxysilane), π → π* transitions are expected. The presence of conjugated systems, like the phenylene group, influences the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq While specific UV-Vis data for 1,4-phenylenebis(triethoxysilane) is not detailed in the provided context, the principles of electronic transitions in organic molecules are well-established. youtube.comyoutube.com The first absorption band in a compound like L-tryptophan, which also contains an aromatic moiety, is attributed largely to a single electronic transition from the ground state to the ¹Lb excited state. rsc.org

Mass Spectrometry for Molecular Structure and Reaction Intermediates

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. Various mass spectrometry techniques offer different advantages in the analysis of 1,4-phenylenebis(triethoxysilane) and its reaction products.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule and its fragments. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Investigating the fragmentation pathways of compounds through techniques like high-energy collision dissociation (HCD) in HRMS can provide detailed structural information. nih.gov For complex molecules, HRMS helps in identifying fragment ions with high accuracy, which is essential for screening and eliminating interferences. nih.gov The fragmentation patterns of isomers can sometimes be very similar, making detailed studies of these pathways critical for their differentiation. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is particularly useful for the analysis of large molecules and polymers. youtube.comjeolusa.com This technique involves embedding the analyte in a matrix, which absorbs the laser energy and facilitates the ionization of the analyte molecules with minimal fragmentation. youtube.com While MALDI-TOF is more commonly applied to macromolecules, its principles can be relevant for studying oligomeric species or reaction products that may form from 1,4-phenylenebis(triethoxysilane). It is important to consider potential fragmentation induced by the sample preparation method or the laser itself. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry is a powerful combination for separating and identifying volatile and thermally stable compounds. diva-portal.org A GC method can be developed for the detection of various alkoxysilanes. nih.govresearchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra. researchgate.netdss.go.th This technique has been successfully used to determine impurities in silane gas and to analyze various organosilicon compounds. nih.govpsu.edu The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the development of analytical methods for specific silane compounds. diva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. youtube.comyoutube.com This method is particularly useful for identifying and quantifying specific compounds within complex mixtures. youtube.com

In the context of 1,4-phenylenebis(triethoxysilane), LC-MS/MS serves as an essential tool for purity assessment and reaction monitoring. The liquid chromatography stage separates the target molecule from starting materials, solvents, and byproducts of the synthesis or hydrolysis process. Following separation, the compound enters the mass spectrometer. youtube.com

The first stage of mass analysis (MS) involves ionizing the molecule, typically forming a protonated molecular ion [M+H]⁺, and selecting this ion based on its mass-to-charge ratio (m/z). For 1,4-phenylenebis(triethoxysilane) (molar mass 402.6 g/mol ), this primary ion would be observed at an m/z of approximately 403. nih.gov In the second stage (MS/MS), this selected ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint, confirming the identity of the compound. The high sensitivity of MS/MS also allows for the detection of trace-level impurities. nih.govnih.gov

Table 1: Hypothetical LC-MS/MS Fragmentation Data for 1,4-phenylenebis(triethoxysilane)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
403.2357.246 (C₂H₅OH)Loss of one ethoxy group
403.2311.292 (2 x C₂H₅OH)Loss of two ethoxy groups
403.2265.2138 (3 x C₂H₅OH)Loss of three ethoxy groups
357.2311.246 (C₂H₅OH)Sequential loss of a second ethoxy group

This table is illustrative and based on common fragmentation pathways for ethoxysilanes.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. unica.it For films and coatings derived from 1,4-phenylenebis(triethoxysilane), XPS is invaluable for confirming the presence of the organosilane on a substrate and for probing the chemistry of the interface. researchgate.netnih.gov

An XPS survey scan of a surface coated with 1,4-phenylenebis(triethoxysilane) would reveal peaks corresponding to Silicon (Si), Oxygen (O), and Carbon (C). High-resolution spectra of the individual Si 2p, O 1s, and C 1s regions provide detailed information about the chemical bonding. researchgate.net For example, the Si 2p spectrum can be deconvoluted to distinguish between the original Si-C bonds of the precursor, Si-O-C bonds from the ethoxy groups, and Si-O-Si linkages that form upon hydrolysis and condensation into a polysilsesquioxane network. nih.govresearchgate.net This allows for the characterization of the degree of cross-linking within the film. unica.it

Table 2: Expected XPS Binding Energies for Chemical States in 1,4-phenylenebis(triethoxysilane) Films

ElementXPS RegionBinding Energy (eV)Assignment
SiSi 2p~102.0Si-C (phenyl)
SiSi 2p~102.8Si-O-C (ethoxy)
SiSi 2p~103.5Si-O-Si (siloxane)
CC 1s~284.5C-C/C-H (phenyl)
CC 1s~285.0C-Si
CC 1s~286.5C-O (ethoxy)
OO 1s~532.5O-Si
OO 1s~533.2O-C

Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with Scanning Electron Microscopy (SEM). fraunhofer.de While XPS provides surface chemistry, EDS offers elemental composition over a larger area and depth, and crucially, can generate elemental maps. researchgate.net

When analyzing a film of 1,4-phenylenebis(triethoxysilane) on a substrate, EDS can confirm the presence and distribution of key elements. researchgate.net An EDS spectrum would show distinct peaks for Silicon, Carbon, and Oxygen. By scanning the electron beam across the surface, EDS can generate maps showing the spatial distribution of these elements. For a uniform coating, the resulting maps for Si, C, and O would be homogeneous and would overlay perfectly, confirming the continuous and even coverage of the organosilane film. fraunhofer.deresearchgate.net This is particularly useful for quality control and for identifying defects, such as pinholes or areas of incomplete coverage, in the film.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a highly sensitive tool for probing the local electronic structure and orientation of molecules, especially on surfaces. kit.edumdpi.com The technique is based on the absorption of synchrotron radiation, which excites a core-level electron to an unoccupied molecular orbital. mdpi.com

For an aromatic molecule like 1,4-phenylenebis(triethoxysilane) adsorbed on a surface, NEXAFS is exceptionally powerful. By analyzing the C 1s K-edge, one can observe distinct resonances corresponding to transitions into unoccupied π* and σ* orbitals of the phenylene ring. researchgate.net The intensity of these transitions is dependent on the orientation of the molecule relative to the polarization of the incident X-ray beam. By varying the angle of the incident X-rays and monitoring the intensity of the π* resonance, it is possible to determine the average tilt angle of the phenyl rings with respect to the substrate surface. kit.edu This provides unparalleled insight into the molecular ordering and self-assembly of the organosilane layer.

Microscopic and Porosimetric Characterization

Microscopy techniques are essential for visualizing the physical form of materials derived from 1,4-phenylenebis(triethoxysilane), from the nanoscale internal structure to the macroscopic surface topography.

Transmission Electron Microscopy (TEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. For polysilsesquioxanes derived from the sol-gel processing of 1,4-phenylenebis(triethoxysilane), TEM can elucidate the morphology of the resulting network. osti.gov

Research on bridged polysilsesquioxanes has shown that TEM can distinguish between different nanostructures, such as those composed of packed particles versus those with a smoother, more amorphous gel matrix. osti.gov For hybrid materials where 1,4-phenylenebis(triethoxysilane) acts as a matrix for nanoparticles, TEM is critical for visualizing the dispersion, size, and shape of the embedded particles within the siloxane network. researchgate.net This analysis is key to understanding how the synthesis conditions affect the final material's internal architecture at the nanoscale. nih.gov

Scanning Electron Microscopy (SEM) for Surface Topography and Film Uniformity

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface of materials. fraunhofer.de It provides images of the surface topography and can assess the uniformity and quality of films and coatings over micro- to millimeter scales. researchgate.net

For coatings made from 1,4-phenylenebis(triethoxysilane), SEM analysis reveals critical information about the film's morphology. rsc.org It can identify whether a film is smooth and continuous or if it exhibits roughness, cracks, or island-like formations. mdpi.comosti.gov In studies of ethylene-bridged polysilsesquioxane films, for instance, SEM is used to observe the surface before and after the addition of fillers like hollow silica particles, showing how these additives are incorporated into the film's surface. rsc.org The high depth of focus in SEM imaging also provides a three-dimensional perspective of the surface features. fraunhofer.de

Nitrogen Adsorption-Desorption (BET) for Porous Structure Analysis

Nitrogen adsorption-desorption analysis is a fundamental technique for characterizing the porous nature of materials. The method is based on the physical adsorption of nitrogen gas molecules onto the surface of a solid at cryogenic temperatures (typically 77 K). By measuring the amount of gas adsorbed at various relative pressures, the specific surface area can be calculated using the Brunauer-Emmett-Teller (BET) theory.

The resulting isotherm—a plot of adsorbed gas volume versus relative pressure—provides a wealth of information. The shape of the isotherm can indicate the type of porosity (microporous, mesoporous, or macroporous), while the presence and shape of a hysteresis loop between the adsorption and desorption branches reveal details about the pore geometry, such as size and shape. For phenylene-bridged PMOs, this analysis confirms the presence of uniform mesopores created during the synthesis process. nih.gov

Detailed research findings on phenylene-bridged periodic mesoporous organosilica (Ph-PMO) demonstrate its significant porosity. The analysis provides key parameters that define the material's capacity for applications like solid-phase extraction. nih.gov

Table 1: Textural Properties of Phenylene-Bridged PMO from Nitrogen Adsorption-Desorption Analysis

Parameter Value Unit Description
Specific Surface Area (BET) 986 m²/g The total surface area of the material available for gas adsorption.
Total Pore Volume 0.86 cm³/g The total volume of the pores within the material.

This interactive table summarizes the key textural properties of a representative phenylene-bridged PMO, as determined by nitrogen adsorption-desorption measurements.

Diffraction Techniques for Structural Ordering

X-ray Diffraction (XRD) for Crystalline Phase Identification and Periodicity

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a material. It works by directing X-rays onto a sample and measuring the scattering pattern. Crystalline or semi-crystalline materials will diffract the X-rays at specific angles, producing a pattern of peaks. The position and intensity of these peaks are unique to the material's crystal structure, acting as a fingerprint for phase identification.

In the context of materials synthesized from 1,4-phenylenebis(triethoxysilane), XRD is crucial for confirming the ordered, periodic nature of the mesoporous structure. Low-angle XRD patterns typically show distinct diffraction peaks that correspond to a repeating unit cell, confirming the long-range order of the pore arrangement. For instance, the presence of a strong (100) diffraction peak alongside weaker (110) and (200) peaks is characteristic of a highly ordered 2D hexagonal (p6mm) mesostructure.

Furthermore, researchers have reported the synthesis of an ordered benzene-silica hybrid material with crystal-like pore walls. nih.gov This material exhibits structural periodicity not only in the mesopore arrangement but also within the walls themselves, with a spacing of 7.6 Å along the channel direction. nih.gov This unique feature is a result of the self-assembly of the benzene-silica precursor molecules derived from 1,4-phenylenebis(triethoxysilane). nih.gov

Table 2: X-ray Diffraction Data for a Benzene-Silica Hybrid Material

Miller Index (hkl) d-spacing (Å) Description
(100) 45.5 Corresponds to the main hexagonal lattice constant of the mesopore array.
(110) 26.3 Higher-order reflection confirming the 2D hexagonal symmetry.
(200) 22.7 Higher-order reflection confirming the 2D hexagonal symmetry.

This interactive table presents the diffraction data for a highly ordered benzene-silica mesoporous material, indicating both the mesoscopic pore arrangement and the molecular-scale crystal-like wall structure.

Applications in Advanced Materials Engineering and Functional Composites

Periodic Mesorous Organosilicas (PMOs) from 1,4-PHENYLENEBIS(TRIETHOXYSILANE) Precursors

Periodic mesoporous organosilicas are a class of materials characterized by porous frameworks constructed from alternating organic and inorganic moieties, synthesized through the self-assembly of an organosilica precursor, such as 1,4-phenylenebis(triethoxysilane), in the presence of a structure-directing agent (surfactant). The resulting materials possess high surface areas, uniform pore sizes, and a framework where the organic phenylene groups are an integral part of the pore walls.

The synthesis of PMOs from 1,4-phenylenebis(triethoxysilane) is a versatile process that allows for precise control over the final structure of the material. The process typically involves the hydrolysis and condensation of the precursor around surfactant micelles, which act as templates for the pores. After the organosilica framework is formed, the surfactant is removed, leaving behind a highly ordered porous structure.

Key to this synthesis is the ability to control the mesostructure by adjusting reaction parameters. For instance, the assembly of 1,4-phenylenebis(triethoxysilane) using the triblock copolymer Pluronic P123 as a template and n-butanol as a co-solvent can yield a bicontinuous cubic Ia3d mesostructure, designated as KIT-6. rsc.org The structural properties of these materials can be finely tuned by modifying the synthesis conditions.

Table 1: Effect of Hydrothermal Aging Temperature on KIT-6 type PMO Properties

Hydrothermal Aging Temperature (°C) Specific Surface Area (m²/g) Pore Volume (cm³/g) Mesopore Size (nm)
80 750 0.85 6.5
100 800 0.95 7.2

This interactive table demonstrates how increasing the hydrothermal aging temperature during the synthesis of KIT-6 type organosilica from 1,4-phenylenebis(triethoxysilane) can systematically increase the surface area, pore volume, and average pore diameter. rsc.org

By carefully selecting the surfactant, acid concentration, and reagent ratios, researchers can dictate the final architecture, achieving structures ranging from 2D hexagonal to complex 3D cubic phases with large, interconnected pores. rsc.orgrsc.org Wide-angle X-ray diffraction (XRD) data have also suggested the presence of short-range molecular-scale periodicity within the pore walls, originating from the regular arrangement of the bridging phenylene groups. rsc.org

A significant advantage of PMOs is the ability to incorporate additional functionalities directly into the framework. This is typically achieved through the co-condensation of 1,4-phenylenebis(triethoxysilane) with another organoalkoxysilane that bears a desired functional group (R-Si(OR')₃). mdpi.comresearchgate.net This one-pot synthesis method creates a bifunctional framework where the phenylene groups provide structural integrity and hydrophobicity, while the co-condensed organic units introduce specific chemical properties.

For example, mesoporous organosilica nanoparticles with both phenylene and oxamide bridges have been synthesized by co-condensing 1,4-phenylenebis(triethoxysilane) with an oxamide-bridged alkoxysilane precursor. mdpi.com This approach results in a material with a high organic content (up to 50%) and a framework suitable for hosting both hydrophilic and hydrophobic guest molecules. mdpi.com A wide variety of functional groups can be introduced using this method, including:

Amines (e.g., from aminopropyltriethoxysilane) researchgate.netnih.gov

Ureas

Thiols

Vinyls researchgate.net

Nitriles researchgate.net

This strategy allows for the creation of materials with tailored surface properties for applications in catalysis, adsorption, and sensing.

The properties of PMOs derived from 1,4-phenylenebis(triethoxysilane) can be rationally designed and tuned by controlling the chemical composition of the framework walls.

Oxygen Permeability: While specific data on oxygen permeability in these materials is sparse, the property is fundamentally governed by the material's porosity and the chemical nature of its surface. The well-defined, interconnected pore structures of PMOs facilitate gas transport. The permeability can be influenced by adjusting the pore size, as detailed in Table 1, and by modifying the surface chemistry. A more hydrophobic surface, rich in phenylene groups, may exhibit different interactions with nonpolar gases like oxygen compared to a functionalized, more polar surface. Control over these structural and chemical parameters provides a pathway to designing PMOs with tailored gas separation and permeability characteristics.

Beyond the initial synthesis, the phenylene groups within the PMO framework can be chemically modified post-synthesis to create active sites for specific applications, particularly in catalysis. researchgate.net This allows the robust, high-surface-area material to serve as a support for catalytic species.

A prominent example is the sulfonation of the phenylene rings. By reacting the PMO material with sulfonating agents like chlorosulfonic acid, sulfonic acid groups (-SO₃H) can be covalently attached to the aromatic rings within the framework. researchgate.net This creates a strong solid acid catalyst. These sulfonated organosilicas have shown high activity for the esterification of acetic acid with ethanol, even outperforming the commercial acid resin Amberlyst-15 in aqueous media, which is highly beneficial for sustainable chemical processes. researchgate.net

Another advanced functionalization involves the reaction of the phenylene moieties with metal carbonyls. Phenylene-bridged PMOs have been functionalized with arenetricarbonyl molybdenum and chromium complexes via chemical vapor deposition. doi.org The resulting materials act as heterogeneous catalysts, with the molybdenum-functionalized version showing high performance in the polymerization of phenylacetylene and the dehydrochlorination of 2-chloro-2-methylbutane. doi.org

Table 2: Catalytic Activity of Functionalized Phenylene-Bridged PMOs

Catalyst Functional Group Reaction Catalytic Performance
Sulfonated PMO -SO₃H Acetic Acid Esterification High activity, surpasses Amberlyst-15 in water researchgate.net
HMM-phMo(CO)₃ -phMo(CO)₃ Phenylacetylene Polymerization High polymer yield doi.org

This interactive table summarizes the application of functionalized PMOs in different catalytic reactions, highlighting the specific functional groups responsible for the observed activity.

Hybrid Organic-Inorganic Materials and Composites

Hybrid organic-inorganic materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic glasses (e.g., rigidity, thermal stability) at the molecular level. 1,4-phenylenebis(triethoxysilane) is an ideal precursor for these materials due to its ability to form covalent bonds with an inorganic silica (B1680970) network, creating a true Class II hybrid where the organic and inorganic components are linked by strong chemical bonds.

The sol-gel process is the primary method for fabricating hybrid materials from 1,4-phenylenebis(triethoxysilane). This versatile, low-temperature wet-chemical technique involves two main reactions:

Hydrolysis: The ethoxy groups (-OC₂H₅) of the silane (B1218182) precursor react with water, often in the presence of an acid or base catalyst, to form reactive silanol (B1196071) groups (Si-OH).

Condensation: The silanol groups react with each other or with remaining ethoxy groups to form inorganic siloxane bridges (Si-O-Si), building up a network.

When 1,4-phenylenebis(triethoxysilane) is used in a sol-gel process, often in conjunction with a primary silica source like tetraethyl orthosilicate (TEOS), it acts as a bridging cross-linker. The hydrolysis and condensation reactions occur at both ends of the molecule, seamlessly incorporating the rigid phenylene unit into the growing three-dimensional silica network.

This process allows for the creation of a homogeneous material where the organic phenylene groups are uniformly distributed throughout the inorganic matrix. The degree of cross-linking and the final material properties are influenced by the ratio of the phenylene-bridged precursor to other silica sources. This molecular-level integration results in materials with enhanced thermal stability, mechanical strength, and tailored optical or electronic properties derived from the aromatic organic component.

Interfacial Adhesion Enhancement in Composite Systems

1,4-Phenylenebis(triethoxysilane) functions as a dipodal silane, making it an effective coupling agent and adhesion promoter in composite systems. cfsilicones.com The two triethoxysilyl groups at opposite ends of the molecule can hydrolyze to form reactive silanol groups. These silanols can then form strong, covalent oxane bonds (Si-O-Si) with the hydroxyl groups present on the surface of inorganic fillers and reinforcements like glass fibers, silica, and ceramics. cfsilicones.com

Development of Core-Shell Nanoparticles

1,4-Phenylenebis(triethoxysilane), often abbreviated as BTEB, is extensively utilized as a key precursor in the synthesis of Periodic Mesoporous Organosilicas (PMOs). sigmaaldrich.comchemicalbook.com These materials are a class of ordered, porous nanomaterials that incorporate organic fragments directly into the silica framework, offering unique properties for catalysis, separation, and biomedical applications.

Research has demonstrated that BTEB is fundamental in creating phenylene-bridged silica structures with highly ordered pore walls. gelest.comgelest.com In the synthesis of core-shell or hollow nanoparticles, BTEB is often used in conjunction with other silica precursors, such as tetraethyl orthosilicate (TEOS). One study detailed a one-pot method to prepare monodispersed hollow organosilica particles by using a mixture of TEOS and BTEB in the presence of a structure-directing agent.

The concentration of the BTEB precursor has been shown to have a profound impact on the final morphology of the resulting nanoparticles. researchgate.net By carefully controlling the synthesis conditions, such as precursor concentration and stirring speed, a variety of complex nanostructures can be achieved. researchgate.net

Table 1: Influence of 1,4-phenylenebis(triethoxysilane) Precursor Concentration on Nanoparticle Morphology researchgate.net
Precursor Concentration (mM)Observed MorphologyKey Structural Features
4.2MicroneedlesAnisotropically assembled, elongated structures
6.3Microstars mixed with NanoparticlesComplex, multi-branched structures alongside smaller spherical particles
8.4NanopodsMultipodal nanostructures with distinct pod-like features

Crosslinking and Resin Modification in Polymeric Systems

The bifunctional nature of 1,4-phenylenebis(triethoxysilane) makes it an excellent crosslinking agent for polymeric systems. cfsilicones.comsikemia.com During the curing process, the triethoxysilyl groups undergo hydrolysis and condensation reactions, forming a stable, three-dimensional siloxane (Si-O-Si) network. When incorporated into a polymer resin, this reaction crosslinks the polymer chains.

Role in Thin Films and Coatings

1,4-Phenylenebis(triethoxysilane) is also instrumental in the field of thin films and coatings, where it is used as a precursor for film deposition and as an agent for surface functionalization to impart specific properties to material interfaces.

Precursor Chemistry for Atomic Layer Deposition (ALD)

While direct application of 1,4-phenylenebis(triethoxysilane) as a precursor in conventional Atomic Layer Deposition (ALD) is not widely documented, its chemical properties are relevant to vapor deposition techniques. An ideal ALD precursor must possess sufficient volatility, thermal stability to prevent decomposition in the gas phase, and the ability to undergo self-limiting reactions with a substrate surface.

1,4-phenylenebis(triethoxysilane) has a relatively high boiling point, typically around 130-133 °C at a reduced pressure of 0.5 mmHg. sigmaaldrich.comchemicalbook.com This suggests that achieving sufficient vapor pressure for a conventional thermal ALD process might require elevated temperatures and low-pressure conditions. However, its ability to form phenylene-bridged silica networks via hydrolysis and condensation makes it a candidate for related vapor-phase deposition methods, potentially for creating ordered organosilica thin films with tailored dielectric and mechanical properties. Further research would be needed to optimize process parameters for its use in self-limiting film growth applications.

Surface Functionalization for Modified Material Interfaces

1,4-Phenylenebis(triethoxysilane) is used to modify and functionalize surfaces, creating well-defined and robust interfaces. cfsilicones.comgelest.com Its two reactive silyl (B83357) groups allow it to anchor securely to hydroxyl-rich surfaces like silica, glass, and metal oxides. This process can be used to form self-assembled monolayers (SAMs). gelest.com

The rigid phenylene spacer ensures that the molecules in the SAM are held at a fixed distance from the surface, creating a well-ordered and densely packed layer. This functionalized surface can exhibit altered properties, such as hydrophobicity, adhesion, and chemical resistance. A key application is in the creation of phenylene-bridged mesoporous silica, where the compound acts as a linker to form ordered pore walls, demonstrating its utility in structuring materials at the nanoscale. gelest.comgelest.com This capability to modify the surface of silica-based materials can enhance their dispersibility and compatibility within other matrices, leading to improved performance in the final products. cfsilicones.com

Application in Advanced Coatings for Specific Functions

The chemical structure of 1,4-phenylenebis(triethoxysilane) makes it a valuable additive in the formulation of advanced coatings. cfsilicones.comgelest.com When incorporated into a coating, the ethoxy groups can react with moisture and with functional groups on the substrate, leading to strong adhesion. Following hydrolysis and condensation, the compound contributes to the formation of a durable, crosslinked network.

The presence of the aromatic phenylene ring imparts hydrophobicity to the coating, making it useful in the formulation of water-repellent surfaces. gelest.com Such coatings can provide protection against moisture, corrosion, and environmental degradation. gelest.com Furthermore, its molecular structure can be leveraged to create specialized coatings, including anti-stiction coatings for microelectronics and dielectric coatings where low electrical permittivity is required. gelest.com

Catalytic Systems and Applications of 1,4-PHENYLENEBIS(TRIETHOXYSILANE)

The integration of 1,4-phenylenebis(triethoxysilane) into porous material frameworks has paved the way for novel catalytic applications. The rigid phenylene bridge and the versatile silane functional groups allow for the creation of robust and catalytically active materials.

Solid-State Catalysis within Organosilica Frameworks

Periodic mesoporous organosilicas (PMOs) synthesized from 1,4-phenylenebis(triethoxysilane) serve as excellent platforms for solid-state catalysis. The organic phenylene groups integrated into the silica matrix can be chemically modified to introduce active catalytic sites.

A significant application in this area is the development of solid acid catalysts. By sulfonating the phenylene groups within the PMO structure, strong acidic sites can be created. These sulfonated phenylene-bridged PMOs have demonstrated notable catalytic activity in various acid-catalyzed reactions. For instance, they have been successfully employed in the esterification of acetic acid with ethanol. nih.govresearchgate.netrsc.org Research has shown that the catalytic performance of these materials can be influenced by the thermal treatment of the PMO before sulfonation. Calcination in the presence of oxygen, for example, can lead to the formation of oxidized groups that facilitate a higher degree of sulfonation, thereby enhancing catalytic activity. nih.govresearchgate.netrsc.org

Notably, some sulfonated phenylene-bridged PMOs have exhibited higher activity than the commercial acidic resin Amberlyst-15, especially in aqueous reaction media, highlighting their potential for more sustainable chemical processes. nih.govresearchgate.netrsc.org The hydrophobic nature of the phenylene-containing framework can also contribute to improved catalytic performance compared to purely siliceous materials by facilitating the adsorption of organic reactants.

The structural and surface properties of these materials, such as high surface area and ordered mesopores, are well-maintained after functionalization, which is crucial for their catalytic efficiency. nih.govresearchgate.netrsc.org

Catalytic Performance of Sulfonated Phenylene-Bridged PMOs
CatalystPre-treatmentReactionKey FindingReference
Sulfonated Phenylene-PMOCalcination in airEsterification of acetic acid with ethanolHigher activity than the same material calcined under nitrogen. nih.govresearchgate.netrsc.org
Sulfonated Phenylene-PMO-Esterification in aqueous mediaCan be more active than Amberlyst-15. nih.govresearchgate.netrsc.org

Immobilization of Catalytic Centers via Silane Functionalization

The organosilica framework derived from 1,4-phenylenebis(triethoxysilane) provides a robust support for the immobilization of catalytically active metal centers. The hydrophobic nature of the phenylene-bridged PMO can enhance the dispersion and stability of metal nanoparticles.

A notable example is the use of phenylene-bridged PMOs as supports for palladium (Pd) nanoparticles. nih.gov These supported catalysts have been found to be active in Suzuki cross-coupling reactions. nih.gov The phenylene groups within the support are thought to interact with the metal species, influencing their reducibility and morphology. nih.gov For instance, Pd2+ species on phenylene-bridged PMOs have been observed to be more reducible compared to those on purely siliceous supports. nih.gov

Furthermore, the morphology of the supported palladium nanoparticles can be influenced by the nature of the organosilica support. On phenylene-bridged PMOs, cylindrical palladium nanoparticles confined within the mesopores have been observed. nih.gov The higher hydrophobicity of the phenylene-bridged support can also facilitate the adsorption and diffusion of organic reactants, leading to enhanced catalytic performance in reactions such as the Ullman coupling of aryl halides. nih.gov

Characteristics of Palladium Nanoparticles on Different Supports
Support MaterialPd Nanoparticle MorphologyKey FeatureReference
Phenylene-Bridged PMOCylindrical, confined in mesoporesEnhanced reducibility of Pd(II) species. nih.gov
Ethylene-Bridged PMOSpherical, on external surface- nih.gov
Mesoporous SilicaSmaller particles inside poresHigher metal surface area and dispersion. nih.gov

Integration into Emerging Technologies

The unique structural and chemical properties of materials derived from 1,4-phenylenebis(triethoxysilane) make them promising candidates for integration into a variety of emerging technologies, from environmental sensing to advanced electronics.

Sensor Development

While direct applications of 1,4-phenylenebis(triethoxysilane) in sensor devices are an emerging area of research, the properties of phenylene-bridged organosilicas suggest significant potential. The high surface area and tunable porosity of these materials make them excellent candidates for the adsorption and detection of various analytes.

Phenylene-bridged PMOs have been evaluated as a stationary phase for solid-phase extraction (SPE) to preconcentrate pesticides from complex matrices before their determination by capillary electrophoresis. nih.gov This application demonstrates the ability of the material to selectively interact with and enrich specific organic molecules, a key requirement for chemical sensing. The performance was found to be comparable, and in some cases superior, to conventional C18 and HLB materials. nih.gov

Moreover, related phenylene-bridged azaacene structures have been investigated as affinity materials for gas sensing using quartz crystal microbalances (QCMs). researchgate.net These materials have shown high affinity and selectivity towards various gas-phase analytes. researchgate.net The rigid and porous nature of the phenylene-containing framework is crucial for this selective binding. This suggests that PMOs derived from 1,4-phenylenebis(triethoxysilane) could be similarly functionalized to create selective layers for QCM-based sensors.

Analyte Detection using Phenylene-Bridged PMO
ApplicationAnalytesDetection MethodKey FindingReference
Solid-Phase ExtractionFenuron, simazine, atrazine, carbaryl, terbutrynCapillary Electrophoresis with UV detectionDetection limits of 0.6 to 4 µg/L. nih.gov

Charge-Transporting Materials

The incorporation of the electronically active phenylene unit into a rigid silica-based framework opens up possibilities for the development of novel charge-transporting materials. The periodic and ordered arrangement of these organic bridges in crystalline PMOs could facilitate the transport of charge carriers.

While direct measurements of charge mobility in materials solely derived from 1,4-phenylenebis(triethoxysilane) are not widely reported, the fundamental principles of charge transport in organic-inorganic hybrid materials are applicable. The π-system of the phenylene rings can, in principle, support the movement of electrons or holes. The insulating silica framework would serve to provide structural integrity and control the spatial arrangement of the conductive phenylene units.

Luminescent and Photocatalytic Systems

The intrinsic photophysical properties of the phenylene bridge in organosilicas derived from 1,4-phenylenebis(triethoxysilane) make these materials suitable for applications in luminescent and photocatalytic systems.

Luminescent Properties

Phenylene-bridged PMOs exhibit fluorescence originating from the phenylene moieties within the framework. nih.gov The excited-state dynamics of these materials are sensitive to the molecular-level structure of the organosilica walls. In PMOs with a crystal-like, ordered arrangement of phenylene units, fluorescence from excitons and excimers has been observed. nih.gov In contrast, materials with an amorphous wall structure show more complex fluorescent behavior, suggesting a variety of excited states. nih.gov This tunable fluorescence, dependent on the material's synthesis and structure, makes these materials interesting for applications in optical sensing and light-emitting devices.

Fluorescence Properties of Phenylene-Bridged PMOs
Material StructureObserved FluorescenceKey CharacteristicReference
Crystal-likeExciton and excimer fluorescenceReflects molecular ordering in the walls. nih.gov
AmorphousComplex fluorescence with various excited statesIndicates a lack of molecular-level periodicity. nih.gov

Photocatalytic Systems

While phenylene-bridged organosilicas are not intrinsically photocatalytic under visible light, they can be used as effective supports for photocatalytically active materials like titania (TiO2). The high surface area and porosity of the PMO structure allow for a high dispersion of titania nanoparticles, while the organosilica framework can enhance the photocatalytic efficiency.

Composites of titania and organosilicas have been investigated for the photocatalytic degradation of organic pollutants in water. The hydrophobic nature of the phenylene-bridged support can facilitate the adsorption of organic pollutants onto the catalyst surface, bringing them in close proximity to the photocatalytically active titania sites. This can lead to enhanced degradation rates compared to pure titania or titania supported on hydrophilic silica.

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of organoalkoxysilanes, including 1,4-phenylenebis(triethoxysilane), is a cornerstone of organosilicon chemistry. mdpi.com While established methods exist, ongoing research is focused on developing novel synthetic pathways that offer greater efficiency, higher yields, and improved selectivity to minimize the need for extensive purification steps. mdpi.comuochb.cz Key areas of exploration include the use of more sustainable and cost-effective catalysts, as well as the development of one-pot synthesis routes that streamline the production process. mdpi.comresearchgate.net The goal is to create more direct and atom-economical methods for producing pure silanes, which are crucial for the synthesis of advanced materials. mdpi.com Researchers are investigating stereoselective preparation methods to create N-alkenyl compounds with diverse and well-defined structures. uochb.cz A significant development in this area is a novel synthetic pathway for producing phosgene from carbon monoxide and elemental chlorine at room temperature, which could have implications for related chemical syntheses. nih.gov

Exploration of Advanced Functionalizations and Multi-Component Systems

The versatility of 1,4-phenylenebis(triethoxysilane) and similar organosilanes lies in the ability to introduce a wide array of organic functional groups. mdpi.com This opens up possibilities for creating multi-component systems and hybrid materials with tailored properties. mdpi.comresearchgate.net Future research will delve deeper into advanced functionalization strategies to impart specific chemical, physical, and biological properties to the resulting materials. This includes the incorporation of stimuli-responsive units, bioactive moieties, and targeting ligands for biomedical applications. mdpi.com The use of silane (B1218182) coupling agents to modify the surface of mesoporous hybrid materials is a promising strategy for incorporating diverse functionalities. nih.gov Furthermore, the development of multi-functional silane coupling agents will enable the creation of more complex and sophisticated materials with enhanced performance characteristics. shinetsusilicone-global.com The exploration of surface bio-functionalization using novel silanizing agents is also an active area of research, aiming to create more homogeneous and effective surfaces for applications such as biomarker purification. nih.gov

Expansion of Computational Modeling to Predict Complex Material Behavior

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools in materials science. nih.govnih.gov In the context of 1,4-phenylenebis(triethoxysilane), these methods can provide valuable insights into the molecular organization and behavior of hybrid materials. nih.govmdpi.com Future research will focus on expanding the use of computational modeling to predict the structure-property relationships of complex material systems. mdpi.com This will enable the rational design of materials with specific performance characteristics, reducing the need for extensive trial-and-error experimentation. aps.org Coarse-grained molecular dynamics simulations, for instance, can be used to model the assembly of nanoparticles and understand the influence of various factors on their structure. nih.gov By simulating the interactions between organosilanes and other components at the molecular level, researchers can gain a deeper understanding of material behavior and accelerate the development of new materials. mdpi.comresearchgate.net

Design of Next-Generation Hybrid Materials with Tailored Performance Characteristics

The combination of organic and inorganic components at the molecular level through organosilanes like 1,4-phenylenebis(triethoxysilane) allows for the creation of hybrid materials with unique and superior properties. researchgate.netchemrxiv.org Future research will focus on the design of next-generation hybrid materials with precisely tailored performance characteristics for specific applications. chemrxiv.orgbookpi.org This includes the development of materials with improved mechanical strength, thermal stability, optical transparency, and biocompatibility. chemrxiv.orgd-nb.info By carefully selecting the organic and inorganic precursors, researchers can fine-tune the properties of the resulting hybrid materials. mdpi.comrsc.org The modular approach to combining different components opens up new possibilities for creating multifunctional materials that can address a wide range of technological challenges. d-nb.info The development of purely organosilane non-woven fibrous mats is one example of a novel hybrid material with potential applications in catalysis, adsorption, and biomaterials. researchgate.net

Sustainable and Green Chemistry Approaches in Silane Research

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. mdpi.comnewswise.com In the field of silane research, this translates to a focus on green chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable resources. umich.edu Future research will increasingly explore the use of eco-friendly silane coupling agents and the development of manufacturing processes with lower environmental impact. shinetsusilicone-global.comhskbrchemical.comacs.org This includes the investigation of alternative, less hazardous starting materials and the use of catalysts that are more sustainable and less expensive. mdpi.commdpi.com The direct synthesis of alkoxysilanes is a promising green alternative to traditional methods that rely on chlorosilanes. mdpi.com Additionally, research into the recycling and upcycling of silicone-based materials is gaining traction as a way to reduce waste and conserve resources. newswise.com

Data Tables

Table 1: Properties of 1,4-PHENYLENEBIS(TRIETHOXYSILANE)

PropertyValue
Molecular FormulaC18H34O6Si2
Molecular Weight402.6 g/mol
IUPAC Nametriethoxy-(4-triethoxysilylphenyl)silane
Canonical SMILESCCOSi(OCC)OCC
Exact Mass402.18939187 g/mol
Heavy Atom Count26
Rotatable Bond Count14
Hydrogen Bond Acceptor Count6
Topological Polar Surface Area55.4 Ų

This data is compiled from publicly available chemical databases. alfa-chemistry.comamericanelements.com

Table 2: Related Silane Compounds and Their Applications

Compound NameKey Application(s)
Triethoxysilane (B36694)Reducing agent, hydrosilylation reactions gelest.comsigmaaldrich.comsigmaaldrich.com
3-Aminopropyltriethoxysilane (APTES)Surface modification, sol-gel synthesis rsc.org
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)Surface modification of nanoparticles bookpi.org
(3-Methacryloxypropyl)trimethoxysilane (MPMS)Preparation of hybrid materials researchgate.net
PhenyltriethoxysilaneSurface treatment, cross-coupling reactions gelest.com

This table provides a brief overview of the applications of various silane compounds.

Q & A

Q. What are the standard synthetic routes for 1,4-Phenylenebis(triethoxysilane), and how can researchers optimize reaction yields?

Methodological Answer: The synthesis typically involves silanization of 1,4-phenylene derivatives with triethoxysilane groups. A common approach is nucleophilic substitution or hydrosilylation reactions. For example:

  • Step 1: Start with 1,4-dihalobenzene (e.g., 1,4-dibromobenzene) and react it with triethoxysilane under catalytic conditions (e.g., palladium catalysts for coupling reactions).
  • Step 2: Purify intermediates via column chromatography or recrystallization.
  • Optimization Tips: Monitor reaction progress using TLC or GC-MS. Adjust solvent polarity (e.g., THF or toluene) and temperature (80–120°C) to improve yields. Reference analogous syntheses for bis-silylated compounds .

Q. How should researchers characterize the purity and structural integrity of 1,4-Phenylenebis(triethoxysilane)?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm ethoxy group integration (¹H-NMR: δ 1.2 ppm for CH₃, 3.8 ppm for OCH₂) and aromatic proton signals (δ 7.2–7.5 ppm).
  • FTIR: Verify Si-O-C stretches (~1,080 cm⁻¹) and absence of Si-Cl impurities (if starting from chlorosilanes).
  • Elemental Analysis: Match calculated vs. observed C, H, and Si content (±0.3% tolerance).
  • Chromatography: Ensure >98% purity via HPLC or GC with a non-polar stationary phase (e.g., C18 column) .

Q. What are the key stability considerations for storing and handling 1,4-Phenylenebis(triethoxysilane)?

Methodological Answer:

  • Storage: Keep in anhydrous conditions (argon atmosphere) at 2–8°C to prevent hydrolysis of ethoxy groups.
  • Decomposition Risks: Exposure to moisture leads to silanol formation, detectable via FTIR (broad ~3,400 cm⁻¹ O-H stretches).
  • Safety: While not classified as hazardous, use fume hoods to avoid inhalation of volatile byproducts. Refer to analogous MSDS guidelines for bis-silylated benzene derivatives .

Advanced Research Questions

Q. How can 1,4-Phenylenebis(triethoxysilane) be incorporated into hybrid organic-inorganic materials, and what analytical methods validate its integration?

Methodological Answer:

  • Applications: Use as a crosslinker in sol-gel matrices or surface-functionalized nanoparticles. For example, graft onto silica nanoparticles via hydrolysis-condensation reactions.
  • Validation Techniques:
    • XPS: Confirm Si-O-Si network formation (binding energy ~103 eV).
    • TGA: Assess thermal stability (decomposition >250°C indicates robust Si-O bonding).
    • BET Analysis: Measure surface area changes post-functionalization (e.g., from 300 m²/g to 150 m²/g due to pore blocking) .

Q. How do researchers resolve contradictions in reported reactivity of 1,4-Phenylenebis(triethoxysilane) under acidic vs. basic conditions?

Methodological Answer:

  • Contradiction: Some studies report hydrolysis under acidic conditions, while others observe stability.
  • Resolution Strategy:
    • Controlled Experiments: Replicate reactions in buffered solutions (pH 1–14) and monitor hydrolysis via ²⁹Si-NMR (shifts from -55 ppm for Si-OEt to -65 ppm for Si-OH).
    • Kinetic Analysis: Calculate rate constants (k) for hydrolysis; correlate with pH to identify stability thresholds. Reference mechanistic studies on trialkoxysilanes .

Q. What strategies are effective for using 1,4-Phenylenebis(triethoxysilane) in drug-delivery systems, and how is release kinetics quantified?

Methodological Answer:

  • Functionalization: Conjugate with therapeutics via pH-sensitive linkers (e.g., hydrazone bonds).
  • Release Studies:
    • In Vitro: Use dialysis membranes in PBS (pH 5.5 and 7.4) with HPLC quantification.
    • Kinetic Models: Fit data to Higuchi or Korsmeyer-Peppas models to determine diffusion-controlled vs. erosion-driven release.
  • Example: A 2024 study achieved 80% payload release at pH 5.5 (tumor microenvironment) vs. 20% at pH 7.4 (bloodstream) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data for 1,4-Phenylenebis(triethoxysilane) across literature sources?

Methodological Answer:

  • Hypothesis Testing: Suspect variations in sample purity or measurement techniques.
  • Experimental Design:
    • Reproduce Conditions: Use identical TGA parameters (heating rate 10°C/min, N₂ atmosphere).
    • Cross-Validate: Compare with DSC for glass transition/melting points.
  • Case Study: A 2025 study resolved a 40°C variation in decomposition temperatures by identifying residual solvent (THF) in one dataset .

Literature Search Strategies

Q. What databases and search terms are most effective for locating peer-reviewed studies on 1,4-Phenylenebis(triethoxysilane)?

Methodological Answer:

  • Databases: SciFinder, Reaxys, and PubMed.
  • Search Terms:
    • Chemical Names: "1,4-Phenylenebis(triethoxysilane)", "CAS 13183-70-5", "Silane, 1,4-phenylenebis[triethoxy-".
    • Applications: "Hybrid materials", "silanization", "drug delivery".
  • Filters: Limit to "synthesis", "spectroscopic data", or "toxicology" .

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